MIPS-21335

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

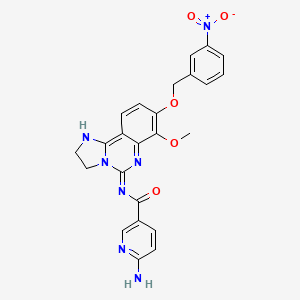

分子式 |

C24H21N7O5 |

|---|---|

分子量 |

487.5 g/mol |

IUPAC 名称 |

6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide |

InChI |

InChI=1S/C24H21N7O5/c1-35-21-18(36-13-14-3-2-4-16(11-14)31(33)34)7-6-17-20(21)28-24(30-10-9-26-22(17)30)29-23(32)15-5-8-19(25)27-12-15/h2-8,11-12,26H,9-10,13H2,1H3,(H2,25,27) |

InChI 键 |

DQNBKAHKKULZBV-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(C=C4)N)N=C21)OCC5=CC(=CC=C5)[N+](=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

MIPS-21335: A Novel Antiplatelet Agent Targeting Internal Membrane Architecture for Thrombosis Prevention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

MIPS-21335 is a first-in-class small molecule inhibitor targeting the class II phosphoinositide 3-kinase alpha (PI3KC2α). Its mechanism of action in platelets represents a paradigm shift in antithrombotic therapy. Unlike conventional antiplatelet agents that broadly suppress platelet activation, this compound selectively disrupts the internal membrane architecture of platelets, specifically the open canalicular system (OCS). This targeted disruption impairs the ability of platelets to form stable thrombi under high shear stress conditions, characteristic of arterial thrombosis, while minimally impacting physiological hemostasis. This guide provides a comprehensive overview of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Targeting PI3KC2α and the Open Canalicular System

The primary molecular target of this compound in platelets is the phosphoinositide 3-kinase class II alpha isoform (PI3KC2α)[1][2]. PI3KC2α plays a crucial role in maintaining the structural integrity of the platelet's internal membrane network, the open canalicular system (OCS)[2]. The OCS is a complex network of interconnected channels that serves as a membrane reserve, facilitating rapid shape change and increasing the surface area of activated platelets.

Inhibition of PI3KC2α by this compound leads to a notable dilation and architectural disruption of the OCS[2]. This structural alteration is the cornerstone of its antithrombotic effect. The compromised OCS renders platelets stiffer and less deformable, which in turn impairs their ability to adhere to the vascular surface and to form stable aggregates, particularly under the high shear forces present in arteries[3].

Crucially, this mechanism is independent of the canonical platelet activation pathways. This compound does not significantly inhibit agonist-induced platelet aggregation or degranulation (P-selectin expression) at concentrations where it exerts its antithrombotic effects. This novel mode of action explains the observed separation between potent antithrombotic efficacy and a minimal impact on bleeding time, a significant advantage over current antiplatelet therapies.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| PI3KC2α | 7 |

| PI3KC2β | 43 |

| p110α (Class I) | 140 |

| p110β (Class I) | 386 |

| p110δ (Class I) | 742 |

Table 2: Effect of this compound on In Vitro Platelet Function

| Assay (Agonist) | This compound Concentration (µM) | Effect |

| Platelet Aggregation (Thrombin or CRP) | ≤ 10 | No significant inhibition |

| P-selectin Expression (Thrombin or CRP) | ≤ 10 | No significant inhibition |

Table 3: Efficacy of this compound in Ex Vivo and In Vivo Thrombosis Models

| Model | Species | This compound Treatment | Outcome | Reference |

| Ex Vivo Whole Blood Thrombosis Assay (Collagen-coated surface) | Human | 10 µM | Significant reduction in thrombus volume, comparable or superior to aspirin and P2Y12 antagonists, especially at high shear rates. | |

| Ex Vivo Whole Blood Thrombosis Assay (Hypercholesterolemic model) | Mouse | 0.1-10 µM | Reduced thrombosis in blood from hypercholesterolemic mice. | |

| In Vivo Electrolytic Injury Model of Thrombosis | Mouse | 1 mg/kg, i.v. | Markedly delayed and ultimately prevented occlusive thrombus formation. Showed smaller, fibrin-rich thrombi with fewer platelets. | |

| In Vivo Tail Bleeding Time Assay | Mouse | 1 mg/kg, i.v. | No significant impact on bleeding time. |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Platelets

The following diagram illustrates the proposed signaling pathway affected by this compound in platelets.

Caption: Signaling pathway of this compound in platelets.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the antiplatelet and antithrombotic effects of this compound.

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies in the field and the available information on this compound studies.

In Vitro PI3K Isoform Kinase Assays

Objective: To determine the inhibitory potency (IC₅₀) of this compound against various PI3K isoforms.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (PI3KC2α, PI3KC2β, p110α/p85α, p110β/p85α, p110δ/p85α) and the lipid substrate phosphatidylinositol (PI) are used.

-

Assay Buffer: A suitable kinase assay buffer is prepared, typically containing Tris-HCl, MgCl₂, DTT, and ATP.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

-

Kinase Reaction: The PI3K enzyme, this compound (or vehicle control), and PI substrate are incubated in the assay buffer. The reaction is initiated by the addition of [γ-³²P]ATP.

-

Reaction Termination and Product Separation: The reaction is stopped after a defined incubation period (e.g., 20 minutes at room temperature) by adding a stop solution (e.g., 1N HCl). The phosphorylated lipid product (PIP) is extracted using a chloroform/methanol mixture.

-

Quantification: The amount of ³²P-labeled PIP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Objective: To assess the effect of this compound on agonist-induced platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy volunteers into tubes containing 3.2% sodium citrate. PRP is obtained by centrifugation at 200 x g for 15 minutes at room temperature. Platelet-poor plasma (PPP) is prepared by a second centrifugation of the remaining blood at 2000 x g for 15 minutes. The platelet count in PRP is adjusted to 2.5 x 10⁸/mL with PPP.

-

Incubation: PRP is incubated with various concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.

-

Aggregation Measurement: The PRP samples are placed in a light transmission aggregometer, and a baseline is established using PPP as a reference (100% aggregation). Aggregation is induced by adding a platelet agonist (e.g., thrombin at 0.05 U/mL or collagen-related peptide (CRP) at 1 µg/mL).

-

Data Recording: The change in light transmission is recorded for 5-10 minutes.

-

Data Analysis: The maximum percentage of aggregation is determined for each condition.

Ex Vivo Whole Blood Thrombosis Assay

Objective: To evaluate the effect of this compound on thrombus formation under arterial shear conditions.

Methodology:

-

Microfluidic Chamber Preparation: Polydimethylsiloxane (PDMS) microfluidic chambers with a defined geometry are coated with type I collagen (100 µg/mL) overnight at 4°C and then blocked with bovine serum albumin.

-

Blood Collection and Treatment: Whole blood is drawn into hirudin- or citrate-containing tubes. The blood is incubated with this compound (e.g., 10 µM) or vehicle for 10 minutes at 37°C. Platelets are labeled with a fluorescent dye (e.g., Calcein AM).

-

Perfusion: The treated whole blood is perfused through the collagen-coated microfluidic chamber at a defined arterial shear rate (e.g., 1800 s⁻¹) using a syringe pump for a specified duration (e.g., 10 minutes).

-

Imaging: Platelet adhesion and thrombus formation are visualized in real-time using fluorescence microscopy. Z-stack images are captured at multiple positions.

-

Data Analysis: The total thrombus volume is quantified from the 3D reconstructed images using image analysis software (e.g., ImageJ).

In Vivo Electrolytic Injury Model of Thrombosis

Objective: To assess the antithrombotic efficacy of this compound in a mouse model of arterial thrombosis.

Methodology:

-

Animal Preparation: Male C57BL/6 mice are anesthetized. The carotid artery is surgically exposed.

-

Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intravenously via the tail vein 10 minutes prior to injury.

-

Thrombus Induction: A fine electrode is placed on the adventitial surface of the carotid artery. A constant electrical current (e.g., 250 µA) is applied for a set duration (e.g., 5 minutes) to induce endothelial injury and initiate thrombosis.

-

Blood Flow Monitoring: Blood flow in the carotid artery is monitored continuously using a Doppler flow probe.

-

Data Analysis: The primary endpoint is the time to stable vessel occlusion (cessation of blood flow). The size and composition of the thrombus can also be analyzed histologically post-mortem.

Conclusion

This compound represents a promising novel antithrombotic agent with a unique mechanism of action. By targeting the structural integrity of the platelet's internal membrane system, it effectively uncouples antithrombotic efficacy from a significant bleeding risk. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate this exciting new class of antiplatelet therapy. The detailed protocols and visualized pathways offer a framework for future studies aimed at translating the potential of this compound into clinical practice.

References

The Role of PI3KC2α in Arterial Thrombosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Phosphoinositide 3-kinase Class II Alpha (PI3KC2α) in the complex mechanisms of arterial thrombosis. Shifting the paradigm from conventional platelet activation pathways, this document elucidates the unique function of PI3KC2α in maintaining platelet membrane integrity and its emergence as a promising target for novel antithrombotic therapies.

Executive Summary

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases critical to various cellular functions. While Class I PI3Ks are well-established mediators of agonist-induced platelet activation, the Class II isoform, PI3KC2α, operates through a distinct mechanism. Emerging evidence, detailed herein, demonstrates that PI3KC2α is essential for maintaining the structural integrity of the platelet's internal membrane system. Its inhibition or genetic deficiency leads to impaired thrombus stability under arterial shear stress, a phenomenon largely independent of canonical platelet activation pathways. This unique mode of action positions PI3KC2α as a compelling target for the development of antithrombotic agents with a potentially wider therapeutic window and a reduced risk of bleeding compared to conventional antiplatelet drugs.

The Unique Mechanism of PI3KC2α in Platelets

Unlike Class I PI3Ks, which are acutely activated by platelet agonists to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PI3KC2α is responsible for maintaining a basal, "housekeeping" pool of phosphatidylinositol 3-phosphate (PI3P) in resting platelets. This basal PI3P pool is crucial for the proper organization and stabilization of the platelet's membrane skeleton.

Maintenance of Platelet Membrane Architecture

PI3KC2α-derived PI3P is instrumental in the correct localization of key membrane skeleton proteins, including β-spectrin, filamin, myosin IIA, and moesin.[1] These proteins form a network that supports the plasma membrane and the open canalicular system (OCS), a complex network of internal membrane channels that provides a reserve surface area for platelet shape change upon activation.

Genetic or pharmacological inhibition of PI3KC2α disrupts this delicate architecture, leading to a dilated and disorganized OCS.[2][3] This structural defect results in platelets that are more rigid and less able to form normal filopodia upon stimulation.[1][4]

Signaling Pathway

The primary role of PI3KC2α in this context is not through a dynamic signaling cascade but rather through the constant maintenance of a specific lipid environment necessary for structural protein localization.

Impact on Arterial Thrombosis

The structural defects arising from PI3KC2α deficiency have profound consequences for arterial thrombus formation, particularly under the high shear stress conditions characteristic of arteries.

While the initiation of platelet adhesion may be accelerated, the resulting thrombi are highly unstable and prone to embolization. This leads to a significant delay in the time to form an occlusive thrombus in vivo. Importantly, this antithrombotic effect is achieved with minimal impact on hemostasis, as evidenced by normal tail bleeding times in mouse models.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on PI3KC2α in arterial thrombosis.

| Parameter | Mouse Model | Observation | Reference |

| Basal PI3P Levels | Heterozygous kinase-dead PI3K-C2α | 29.7% ± 3.3% decrease (mass assay) | |

| Heterozygous kinase-dead PI3K-C2α | 40.3% ± 3.3% decrease (immunofluorescence) | ||

| In Vivo Thrombosis | shRNA-mediated PI3KC2α knockdown | Significantly increased time to first occlusion | |

| shRNA-mediated PI3KC2α knockdown | Increased number of reperfusion events | ||

| Heterozygous kinase-dead PI3K-C2α | Delayed time of arterial occlusion | ||

| Thrombus Volume | ApoE-/- (hypercholesterolemic) | 1.5-fold increase vs. wild-type | |

| ApoE-/- with PI3KC2α deficiency | Significantly reduced thrombus volume |

Table 1: Effects of PI3KC2α Deficiency in Mouse Models.

| Compound | PI3KC2α IC50 | PI3KC2β IC50 | p110α IC50 | p110β IC50 | p110δ IC50 | Reference |

| MIPS-21335 | 7 nM | 43 nM | 140 nM | 386 nM | 742 nM |

Table 2: Inhibitor Specificity (IC50 Values).

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of PI3KC2α.

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This widely used in vivo model assesses arterial thrombosis by inducing endothelial injury.

Protocol Outline:

-

Anesthetize an 8-12 week old C57BL/6 mouse (e.g., with ketamine/xylazine).

-

Surgically expose the common carotid artery, carefully dissecting it from surrounding tissue.

-

Place a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of FeCl3 solution (e.g., 5-10%) onto the adventitial surface of the artery for a defined period (e.g., 3 minutes).

-

Remove the filter paper and rinse the area with saline.

-

Monitor blood flow in the artery using a Doppler flow probe to determine the time to vessel occlusion and the stability of the thrombus (presence of reperfusion events).

Ex Vivo Whole Blood Thrombosis Assay under Shear

This assay mimics arterial blood flow conditions to study thrombus formation on a thrombogenic surface.

Protocol Outline:

-

Coat a microfluidic slide or parallel-plate flow chamber with a thrombogenic substrate (e.g., collagen).

-

Draw whole blood from the subject (human or animal) into an anticoagulant (e.g., hirudin).

-

Perfuse the whole blood through the chamber at a defined arterial shear rate (e.g., 1000-1800 s-1).

-

Visualize and quantify thrombus formation in real-time using fluorescence microscopy (platelets can be pre-labeled with a fluorescent dye).

-

Analyze parameters such as surface area coverage, thrombus volume, and stability.

Platelet Ultrastructure Analysis by Transmission Electron Microscopy (TEM)

TEM is the gold standard for visualizing the internal structure of platelets, including the OCS.

Protocol Outline:

-

Isolate platelets from whole blood and prepare platelet-rich plasma (PRP).

-

Fix the platelets, typically with a glutaraldehyde-based fixative.

-

Perform post-fixation with osmium tetroxide.

-

Dehydrate the sample through a graded series of ethanol concentrations.

-

Embed the platelet pellet in resin.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Stain the sections with heavy metals (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Image the sections using a transmission electron microscope.

Therapeutic Implications and Future Directions

The distinct mechanism of PI3KC2α, which focuses on the structural integrity of platelets rather than their acute activation, presents a significant opportunity for drug development. Inhibitors of PI3KC2α could offer a potent antithrombotic effect while minimizing the bleeding complications associated with current antiplatelet therapies that broadly suppress platelet function.

The development of selective PI3KC2α inhibitors, such as this compound, is a crucial step towards realizing this therapeutic potential. Further research is warranted to fully elucidate the downstream effectors of the PI3KC2α-maintained PI3P pool and to explore the efficacy and safety of targeting this kinase in clinical settings, particularly in high-risk patient populations such as those with hypercholesterolemia. The continued investigation into the role of PI3KC2α promises to open new avenues for the prevention and treatment of arterial thrombosis.

References

MIPS-21335: A Selective PI3KC2α Inhibitor for Antithrombotic Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MIPS-21335 is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase Class II Alpha (PI3KC2α). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, selectivity profile, and its effects in preclinical models of thrombosis. Quantitative data from key in vitro and in vivo studies are summarized in structured tables for clear comparison. Detailed experimental protocols for the primary assays used to characterize this compound are provided to facilitate study replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the role of PI3KC2α and the therapeutic potential of its inhibition with this compound. This document is intended to serve as a core resource for researchers and drug development professionals interested in the therapeutic application of selective PI3KC2α inhibition.

Introduction to PI3KC2α and Its Role in Platelet Biology

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in various cellular processes, including cell signaling, proliferation, and membrane trafficking. The Class II PI3Ks, and specifically the alpha isoform (PI3KC2α), have emerged as a key regulator of platelet biology and a promising target for antithrombotic therapies.

Unlike Class I PI3Ks, which are primarily involved in agonist-induced signaling cascades, PI3KC2α has a critical role in maintaining the structural integrity of the platelet's internal membrane systems, namely the open canalicular system (OCS).[1][2][3] This internal membrane network is crucial for platelet shape change, granule release, and the formation of stable thrombi under hemodynamic shear stress.[1] Genetic and pharmacological inhibition of PI3KC2α has been shown to disrupt this internal membrane structure, leading to impaired thrombus formation without significantly affecting canonical platelet activation pathways or prolonging bleeding time, a common side effect of current antiplatelet agents.[4]

This compound has been identified as a potent and selective inhibitor of PI3KC2α, offering a valuable pharmacological tool to investigate the function of this enzyme and a potential therapeutic candidate for the prevention of arterial thrombosis.

This compound: Quantitative Data

The following tables summarize the key quantitative data characterizing the potency, selectivity, and efficacy of this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Reference(s) |

| PI3KC2α | 7 | |

| PI3KC2β | 43 | |

| p110α (Class IA) | 140 | |

| p110β (Class IA) | 386 | |

| p110δ (Class IA) | 742 |

Table 2: In Vitro and Ex Vivo Antithrombotic Effects of this compound

| Assay | Species | Conditions | This compound Concentration | Effect | Reference(s) |

| Thrombus Growth on Collagen | Human | Whole blood, 1800 s⁻¹ shear | 10 µM | Impaired platelet-dependent thrombus growth | |

| Thrombus Volume Reduction | Mouse (Hypercholesterolemic) | Whole blood | 0.1 - 10 µM | Reduced thrombosis | |

| Platelet Aggregation (Thrombin-induced) | Human | Isolated platelets | ≤ 10 µM | No significant effect | |

| Platelet Aggregation (CRP-induced) | Human | Isolated platelets | ≤ 10 µM | No significant effect | |

| P-selectin Expression (Thrombin-induced) | Human | Isolated platelets | ≤ 10 µM | No significant effect | |

| P-selectin Expression (CRP-induced) | Human | Isolated platelets | ≤ 10 µM | No significant effect |

Table 3: In Vivo Antithrombotic and Hemostatic Effects of this compound

| Animal Model | This compound Dose | Effect on Thrombosis | Effect on Bleeding Time | Reference(s) |

| Mouse (Thrombosis model) | 1 mg/kg, i.v. | Markedly delayed and prevented thrombosis | No impact | |

| Mouse | Not specified | Protected against arterial thrombosis | No impact on blood loss |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a generalized procedure based on standard light transmission aggregometry (LTA) methods.

Objective: To assess the effect of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

This compound stock solution in DMSO.

-

Platelet agonists (e.g., Thrombin, Collagen-Related Peptide - CRP).

-

Platelet-poor plasma (PPP) for blanking.

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

-

Pipettes and tips.

Procedure:

-

PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 2000 x g for 15 minutes.

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Incubation: Pre-warm PRP aliquots to 37°C for 10 minutes. Add this compound or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

-

Place a cuvette with the pre-incubated PRP sample in the aggregometer to set the 0% aggregation baseline.

-

Add the platelet agonist (e.g., thrombin at a final concentration of 0.05 U/mL or CRP at 1 µg/mL) to the PRP sample.

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis: The maximum percentage of platelet aggregation is calculated from the aggregation curve. Dose-response curves can be generated to determine IC₅₀ values if an effect is observed.

Ex Vivo Whole Blood Thrombosis Assay (Microfluidic Chamber)

This protocol describes a common method for assessing thrombus formation under flow conditions.

Objective: To evaluate the effect of this compound on thrombus formation on a collagen-coated surface under arterial shear.

Materials:

-

Freshly drawn human or mouse whole blood anticoagulated with a suitable anticoagulant (e.g., heparin or PPACK).

-

This compound stock solution in DMSO.

-

Microfluidic chambers coated with type I collagen.

-

Syringe pump.

-

Fluorescence microscope equipped with a camera.

-

Fluorescently labeled antibodies against platelets (e.g., anti-CD41) and fibrin.

Procedure:

-

Blood Preparation: Incubate whole blood with this compound or vehicle (DMSO) for a specified time (e.g., 10 minutes) at 37°C. Add fluorescently labeled antibodies to the blood.

-

Perfusion: Perfuse the treated whole blood through the collagen-coated microfluidic chamber at a constant arterial shear rate (e.g., 1800 s⁻¹) using a syringe pump for a defined period (e.g., 10 minutes).

-

Imaging: Acquire real-time images or a final endpoint image of platelet and fibrin deposition on the collagen surface using fluorescence microscopy.

-

Data Analysis: Quantify the thrombus volume or surface area coverage from the acquired images using appropriate image analysis software. Compare the results between this compound-treated and vehicle-treated samples.

In Vivo Mouse Thrombosis Model

This protocol is a general representation of an in vivo thrombosis model.

Objective: To assess the antithrombotic efficacy of this compound in a living animal.

Materials:

-

Mice (specific strain as required).

-

This compound formulated for intravenous (i.v.) administration.

-

Anesthetic.

-

Surgical tools for exposing a target artery (e.g., carotid or femoral artery).

-

Thrombosis induction method (e.g., ferric chloride application or mechanical injury).

-

Intravital microscopy setup for real-time imaging of thrombus formation (optional).

-

Doppler flow probe to measure blood flow.

Procedure:

-

Animal Preparation: Anesthetize the mouse and surgically expose the target artery.

-

Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle intravenously a set time before inducing thrombosis (e.g., 10 minutes).

-

Thrombosis Induction: Induce thrombosis by applying a filter paper saturated with ferric chloride to the arterial surface for a specific duration or by inflicting a controlled mechanical injury.

-

Thrombus Formation Monitoring: Monitor thrombus formation in real-time using intravital microscopy or measure the time to vessel occlusion using a Doppler flow probe.

-

Data Analysis: Compare the time to occlusion or the size of the formed thrombus between this compound-treated and vehicle-treated groups.

Mouse Tail Bleeding Time Assay

This protocol outlines the standard procedure for assessing bleeding time in mice.

Objective: To determine the effect of this compound on hemostasis.

Materials:

-

Mice.

-

This compound formulated for administration.

-

Anesthetic (optional, depending on the protocol).

-

Scalpel or sharp blade.

-

Filter paper.

-

37°C saline solution.

-

Timer.

Procedure:

-

Drug Administration: Administer this compound or vehicle to the mice at the desired dose and route.

-

Tail Transection: After a specified time post-administration, transect the distal 3 mm of the mouse's tail.

-

Bleeding Measurement: Immediately immerse the tail in 37°C saline and start the timer. Alternatively, gently blot the tail with filter paper every 30 seconds until bleeding stops.

-

Endpoint: The bleeding time is the time taken for the bleeding to cease completely (no re-bleeding for at least 2 minutes). A cutoff time (e.g., 15-20 minutes) is typically set.

-

Data Analysis: Compare the bleeding times between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PI3KC2α function and the experimental evaluation of this compound.

PI3KC2α Signaling in Platelets and Endothelial Cells

Caption: PI3KC2α's dual roles in platelet membrane integrity and endothelial cell endocytosis.

Experimental Workflow for this compound Characterization

Caption: A typical workflow for the preclinical characterization of this compound.

Conclusion

This compound is a valuable research tool for elucidating the physiological and pathological roles of PI3KC2α. Its high selectivity and potent antithrombotic activity, coupled with a favorable safety profile in preclinical models, underscore its potential as a novel antiplatelet agent. The unique mechanism of action, which involves disrupting the internal membrane structure of platelets rather than inhibiting canonical activation pathways, represents a paradigm shift in antithrombotic therapy. Further investigation and development of this compound and other selective PI3KC2α inhibitors are warranted to translate these promising preclinical findings into clinical benefits for patients at risk of thrombotic diseases.

References

- 1. The class II PI 3-kinase, PI3KC2α, links platelet internal membrane structure to shear-dependent adhesive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. The PI 3-kinase PI3KC2α regulates mouse platelet membrane structure and function independently of membrane lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Development of MIPS-21335: A Novel Antithrombotic Agent Targeting PI3KC2α

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MIPS-21335 is a potent and selective small molecule inhibitor of the class II phosphoinositide 3-kinase C2α (PI3KC2α). Its development represents a novel approach to antithrombotic therapy, targeting the structural integrity of platelets rather than canonical activation pathways. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

Cardiovascular diseases, particularly those involving thrombotic events such as myocardial infarction and stroke, remain a leading cause of mortality worldwide. Current antiplatelet therapies, while effective, are often associated with an increased risk of bleeding. This has driven the search for novel antithrombotic agents with a wider therapeutic window. The discovery of this compound stems from research identifying PI3KC2α as a key regulator of platelet membrane structure and function, offering a unique target for the development of safer and more effective antithrombotic drugs.

Discovery and Medicinal Chemistry

The development of this compound was the result of a focused medicinal chemistry effort to identify potent and selective inhibitors of PI3KC2α. This involved the synthesis and screening of a library of compounds, leading to the identification of the pteridinone scaffold as a promising starting point. Structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of this chemical series, culminating in the discovery of this compound.

While the specific, detailed synthesis protocol for this compound is not publicly available, the general synthesis of related pteridinone derivatives has been described in the literature. These methods typically involve a multi-step process starting from commercially available precursors.

Mechanism of Action

This compound exerts its antithrombotic effect through the selective inhibition of PI3KC2α. This enzyme plays a crucial role in maintaining the integrity of the platelet's internal membrane systems. By inhibiting PI3KC2α, this compound disrupts this internal membrane structure, leading to a reduction in platelet adhesion and aggregation, particularly under high shear stress conditions characteristic of arterial thrombosis. This mechanism is distinct from conventional antiplatelet agents that target platelet activation pathways.

Signaling Pathway

The signaling pathway affected by this compound is centered on the role of PI3KC2α in regulating the platelet's membrane skeleton. Inhibition of PI3KC2α is thought to disrupt the localization and function of key cytoskeletal proteins, thereby altering platelet morphology and reducing their ability to form stable thrombi.

Caption: Signaling pathway of this compound in platelets.

Preclinical Data

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Activity

This compound has demonstrated high potency against PI3KC2α with an IC50 of 7 nM.[1] It also exhibits inhibitory activity against other related kinases, though with lower potency.[1]

| Target Kinase | IC50 (nM) |

| PI3KC2α | 7[1] |

| PI3KC2β | 43[1] |

| p110α | 140[1] |

| p110β | 386 |

| p110δ | 742 |

| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |

In vitro studies using human blood have shown that this compound impairs platelet-dependent thrombus growth on a collagen surface.

In Vivo Efficacy

In vivo studies in mouse models of thrombosis have demonstrated the antithrombotic efficacy of this compound. Intravenous administration of this compound at a dose of 1 mg/kg markedly delayed and, in some cases, prevented thrombosis. Notably, this antithrombotic effect was achieved without a significant impact on bleeding time, a common side effect of current antiplatelet drugs.

| Animal Model | Dose | Effect | Bleeding Time |

| Mouse Thrombosis Model | 1 mg/kg (i.v.) | Delayed/Prevented Thrombosis | No significant impact |

| Table 2: In Vivo Efficacy of this compound. |

Studies in hypercholesterolemic mice, a model that often shows reduced efficacy of current antiplatelet agents, demonstrated that this compound effectively reduces thrombosis.

Experimental Protocols

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of this compound against PI3K isoforms is typically determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing the specific PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and the test compound (this compound) at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

-

ATP Depletion: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

-

ADP to ATP Conversion: A Kinase Detection Reagent is added to convert the ADP produced to ATP and to catalyze the luciferase reaction.

-

Signal Detection: The luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.

Platelet Aggregation Assay

Platelet aggregation in response to various agonists can be measured using light transmission aggregometry (LTA).

Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Protocol Outline:

-

PRP Preparation: Whole blood is centrifuged at a low speed to obtain PRP.

-

Assay Setup: PRP is placed in an aggregometer cuvette with a stir bar and pre-warmed.

-

Inhibitor Incubation: this compound or vehicle is added to the PRP and incubated for a specific time.

-

Agonist Addition: A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.

-

Measurement: The change in light transmission is recorded over time to generate an aggregation curve.

In Vivo Thrombosis Model (Electrolytic Injury Model)

The antithrombotic effect of this compound can be evaluated in an in vivo model of thrombosis, such as the electrolytic injury model in the mouse carotid artery.

Principle: A controlled electrical current is applied to the carotid artery to induce endothelial damage and subsequent thrombus formation.

Protocol Outline:

-

Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.

-

Drug Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intravenously.

-

Thrombus Induction: An electrode is placed on the carotid artery, and a constant current (e.g., 250 µA) is applied for a specific duration (e.g., 15 minutes) to induce injury.

-

Blood Flow Monitoring: Blood flow in the artery is monitored using a Doppler flow probe to determine the time to vessel occlusion.

-

Histological Analysis: After the experiment, the artery can be excised for histological analysis of the thrombus.

Caption: Discovery and preclinical development workflow for this compound.

Conclusion and Future Directions

This compound is a promising novel antithrombotic agent with a unique mechanism of action that targets the structural integrity of platelets. Preclinical data have demonstrated its potency, selectivity, and efficacy in preventing thrombosis without significantly increasing bleeding risk. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in clinical trials. The development of this compound highlights the potential of targeting non-canonical platelet functions for the development of next-generation antithrombotic therapies.

References

MIPS-21335 for Cardiovascular Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MIPS-21335, a novel small molecule inhibitor of Phosphoinositide 3-Kinase Class II Alpha (PI3KC2α), for its potential application in cardiovascular disease research, with a primary focus on its antithrombotic properties.

Introduction

This compound has emerged as a promising candidate for antiplatelet therapy. Unlike conventional antiplatelet agents that target canonical platelet activation pathways, this compound exhibits a unique mechanism of action by disrupting the internal membrane structure of platelets.[1][2] This novel approach may offer a safer and more effective strategy for the prevention of arterial thrombosis, a primary cause of myocardial infarction and ischemic stroke.

Mechanism of Action: Targeting the Platelet's Internal Architecture

This compound is a potent inhibitor of PI3KC2α.[3] Its antithrombotic effect is not derived from the inhibition of traditional platelet activation pathways but rather from the modulation of the platelet's internal membrane network, known as the open canalicular system (OCS).[1][2] The OCS is a complex network of channels that serves as a membrane reservoir, crucial for platelet shape change and spreading during thrombus formation.

Inhibition of PI3KC2α by this compound leads to a dilation of the OCS. This structural alteration is believed to be the primary driver of its antithrombotic efficacy. While the precise molecular cascade is still under investigation, studies suggest that PI3KC2α is essential for maintaining the normal structure of the OCS. Its inhibition impairs the platelet's ability to form stable adhesions, particularly under conditions of high hemodynamic shear stress, which are characteristic of arterial thrombosis.

Several regulatory proteins, including small GTPases like Rac1 and RhoA, are known to be expressed at higher levels in platelets with a well-developed OCS and are implicated in cytoskeleton and membrane dynamics. It is hypothesized that PI3KC2α may influence the localization and activity of these or other regulatory proteins to maintain the integrity of the OCS.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound and its experimental evaluation workflow.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PI3KC2α | 7 |

| PI3KC2β | 43 |

| p110α | 140 |

| p110β | 386 |

| p110δ | 742 |

| Data sourced from MedchemExpress. |

Table 2: Preclinical Antithrombotic Efficacy of this compound

| Experimental Model | Species | This compound Dose/Concentration | Key Findings | Reference |

| Ex Vivo Whole Blood Thrombosis Assay | Human | 10 µM | Impaired platelet-dependent thrombus growth on a collagen surface. | |

| Ex Vivo Whole Blood Thrombosis Assay | Hypercholesterolemic Mice (ApoE-/-) | 0.1-10 µM | Reduced thrombosis in a dose-dependent manner. | |

| In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse | 1 mg/kg (i.v.) | Markedly delayed and ultimately prevented thrombosis. | |

| Tail Bleeding Time Assay | Mouse | 1 mg/kg (i.v.) | No significant impact on bleeding time. |

Table 3: Comparison with Standard Antiplatelet Agent (Aspirin)

| Parameter | This compound (1 mg/kg) | Aspirin | Reference |

| Thrombosis Prevention | Effective | Effective | |

| Bleeding Time | No significant increase | Significantly prolonged | |

| Efficacy under High Shear Stress | Maintained | Impaired |

Note: Pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for this compound are not yet publicly available.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Ex Vivo Whole Blood Thrombosis Assay

This assay assesses thrombus formation under defined shear conditions.

Objective: To evaluate the effect of this compound on platelet aggregation and thrombus formation in whole blood.

Materials:

-

Freshly drawn whole blood (human or mouse) anticoagulated with a suitable agent (e.g., hirudin).

-

This compound stock solution in DMSO.

-

Vehicle control (DMSO).

-

Microfluidic flow chambers coated with type I collagen.

-

Fluorescently labeled antibodies against platelet markers (e.g., anti-CD41) and fibrin.

-

Recalcification buffer.

-

Syringe pump.

-

Inverted fluorescence microscope with a camera.

Procedure:

-

Whole blood is incubated with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.

-

The blood is then recalcified and perfused through the collagen-coated microfluidic chambers at a specific arterial shear rate (e.g., 1800 s⁻¹).

-

Thrombus formation is monitored in real-time using fluorescence microscopy.

-

Images and videos are captured at regular intervals for a defined period (e.g., 10 minutes).

-

Thrombus volume and other parameters are quantified using image analysis software.

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

This is a widely used model to study arterial thrombosis in live animals.

Objective: To determine the in vivo antithrombotic efficacy of this compound.

Animal Model:

-

Male C57Bl/6 mice (10-12 weeks old) are commonly used.

Materials:

-

This compound solution for intravenous injection.

-

Vehicle control.

-

Anesthetic (e.g., ketamine/xylazine mixture).

-

Ferric chloride (FeCl₃) solution (e.g., 4-8% w/v).

-

Filter paper strips.

-

Surgical instruments for exposing the carotid artery.

-

Doppler flow probe to measure blood flow.

Procedure:

-

Mice are anesthetized.

-

The common carotid artery is surgically exposed.

-

A baseline blood flow is recorded using the Doppler flow probe.

-

This compound (e.g., 1 mg/kg) or vehicle is administered intravenously 10 minutes prior to injury.

-

A filter paper strip saturated with FeCl₃ is applied to the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and initiate thrombosis.

-

Blood flow is continuously monitored until complete vessel occlusion occurs or for a predetermined observation period.

-

The time to occlusion is the primary endpoint.

Conclusion

This compound represents a novel class of antithrombotic agents with a distinct mechanism of action that differentiates it from current antiplatelet therapies. Its ability to inhibit thrombosis, particularly under high shear stress, without significantly prolonging bleeding time in preclinical models, suggests a potentially wider therapeutic window. The data presented in this guide underscore the potential of this compound as a valuable tool for cardiovascular research and a promising candidate for further drug development. Further studies are warranted to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Disrupting the platelet internal membrane via PI3KC2α inhibition impairs thrombosis independently of canonical platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Phosphoinositide 3-Kinase β in Glycoprotein VI-mediated Akt Activation in Platelets - PMC [pmc.ncbi.nlm.nih.gov]

The PI3KC2α Inhibitor MIPS-21335: A Novel Approach to Antiplatelet Therapy by Modulating Membrane Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MIPS-21335 is a potent and selective inhibitor of the class II phosphoinositide 3-kinase C2α (PI3KC2α). Unlike conventional antiplatelet agents that broadly suppress platelet activation, this compound exerts its antithrombotic effects through a novel mechanism: the targeted disruption of the platelet's internal membrane architecture. Specifically, inhibition of PI3KC2α by this compound leads to the dilation of the open canalicular system (OCS), a key internal membrane reserve. This structural alteration results in increased platelet rigidity and impairs their ability to form stable thrombi, particularly under conditions of high hemodynamic shear stress. Notably, this mechanism of action is independent of canonical platelet activation pathways, such as agonist-induced aggregation and granule secretion, and has been shown to have a minimal impact on hemostasis, suggesting a wider therapeutic window. This guide provides a comprehensive overview of the preclinical data on this compound, detailing its effects on platelet membrane structure, function, and the underlying signaling pathways.

Introduction

Arterial thrombosis, the formation of a blood clot within an artery, is the primary underlying cause of major adverse cardiovascular events, including myocardial infarction and ischemic stroke. Platelets play a central role in the initiation and propagation of arterial thrombi. Consequently, antiplatelet therapy is a cornerstone of prevention and treatment for arterial thrombotic diseases. However, current antiplatelet medications, which primarily function by inhibiting global platelet activation, are associated with a significant risk of bleeding complications. This limitation underscores the need for novel antiplatelet strategies with an improved safety profile.

This compound emerges as a promising therapeutic candidate by targeting a distinct aspect of platelet biology. It is a selective inhibitor of PI3KC2α, an enzyme involved in the production of phosphoinositides that regulate membrane trafficking and cytoskeletal organization. Research has demonstrated that genetic or pharmacological inhibition of PI3KC2α alters the structure of the platelet's internal membrane, rendering them less effective at forming occlusive thrombi without compromising their essential role in hemostasis.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Inhibitory Activity of this compound against PI3K Isoforms [2]

| PI3K Isoform | IC50 (nM) |

| PI3KC2α | 7 |

| PI3KC2β | 43 |

| p110α | 140 |

| p110β | 386 |

| p110δ | 742 |

Table 2: Effect of this compound on In Vitro Platelet Function [2]

| Assay | Agonist | This compound Concentration (µM) | Effect |

| Platelet Aggregation | Thrombin (0.05 U/ml) | ≤ 10 | No significant effect |

| CRP (1 µg/ml) | ≤ 10 | No significant effect | |

| P-selectin Expression | Thrombin (0.1 U/ml) | ≤ 10 | No significant effect |

| CRP (10 µg/ml) | ≤ 10 | No significant effect |

Table 3: Effect of this compound on In Vivo Thrombosis and Hemostasis in Mice [2]

| Parameter | Treatment | Result |

| Thrombosis (in vivo model) | This compound (1 mg/kg, i.v.) | Markedly delayed and ultimately prevented thrombosis |

| Bleeding Time | This compound (1 mg/kg, i.v.) | No significant impact |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist.

-

Platelet Preparation: Human platelet-rich plasma (PRP) is prepared from whole blood collected in sodium citrate anticoagulant by centrifugation at 200 x g for 20 minutes. Washed platelets are prepared by centrifuging PRP at 1000 x g for 10 minutes and resuspending the pellet in a suitable buffer (e.g., Tyrode's buffer).

-

Procedure:

-

Platelet suspension (PRP or washed platelets) is placed in a cuvette with a stir bar in an aggregometer.

-

This compound or vehicle control (DMSO) is added to the platelet suspension and incubated for a specified time (e.g., 10 minutes).

-

A platelet agonist, such as thrombin (final concentration 0.05 U/ml) or collagen-related peptide (CRP, final concentration 1 µg/ml), is added to induce aggregation.

-

Light transmission through the platelet suspension is monitored over time. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.

-

The extent of aggregation is quantified as the maximum change in light transmission.

-

P-selectin Expression by Flow Cytometry

This assay quantifies the surface expression of P-selectin, a marker of platelet alpha-granule secretion and activation.

-

Sample Preparation: Whole blood is collected in sodium citrate.

-

Procedure:

-

Aliquots of whole blood are incubated with this compound or vehicle control for a specified time.

-

Platelets are stimulated with an agonist, such as thrombin (final concentration 0.1 U/ml) or CRP (final concentration 10 µg/ml).

-

The blood is then incubated with a fluorescently labeled antibody against P-selectin (CD62P) and a platelet-specific marker (e.g., CD41).

-

Red blood cells are lysed, and the samples are analyzed by flow cytometry.

-

The fluorescence intensity of the P-selectin antibody on the platelet population is measured to determine the level of P-selectin expression.

-

In Vivo Thrombosis Model (Mouse)

This model assesses the effect of this compound on thrombus formation in a living animal.

-

Animal Model: Male C57BL/6 mice are commonly used.

-

Procedure:

-

Mice are anesthetized, and the carotid artery is exposed.

-

A baseline blood flow is established.

-

This compound (e.g., 1 mg/kg) or vehicle is administered intravenously.

-

Thrombosis is induced by applying a filter paper saturated with ferric chloride (FeCl3) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).

-

Blood flow is monitored continuously using a Doppler flow probe.

-

The time to vessel occlusion is recorded as the primary endpoint.

-

Transmission Electron Microscopy (TEM) for Platelet Ultrastructure

TEM is used to visualize the internal structure of platelets, including the open canalicular system.

-

Platelet Fixation: Platelets (in PRP or as a washed suspension) are fixed with a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer).

-

Procedure:

-

Fixed platelets are post-fixed with osmium tetroxide.

-

The samples are then dehydrated through a graded series of ethanol concentrations.

-

The dehydrated platelets are embedded in an epoxy resin.

-

Ultrathin sections (e.g., 70-90 nm) are cut using an ultramicrotome.

-

The sections are stained with uranyl acetate and lead citrate to enhance contrast.

-

The stained sections are examined using a transmission electron microscope to visualize the platelet ultrastructure, with particular attention to the morphology and dimensions of the OCS.

-

Signaling Pathways and Mechanisms of Action

The antithrombotic effect of this compound is attributed to its inhibition of PI3KC2α, which disrupts the normal maintenance of the platelet's internal membrane structure.

References

No Publicly Available Data on MIPS-21335 and its Impact on Hemostasis and Bleeding Time

Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding a compound designated "MIPS-21335." This prevents the creation of the requested in-depth technical guide, as there is no accessible data on its mechanism of action, effects on hemostasis, or associated experimental protocols.

The absence of information on "this compound" suggests several possibilities:

-

Internal or Preclinical Designator: The name "this compound" may be an internal code used by a research institution or pharmaceutical company for a compound that is in the early stages of development and has not yet been disclosed in public forums or scientific publications.

-

Typographical Error: It is possible that there is a typographical error in the compound's name. A slight variation in the name or number could potentially yield different search results.

-

Discontinued or Renamed Compound: The compound may have been discontinued during development or renamed, with the original "this compound" designator no longer in use or publicly indexed.

Without any foundational data, it is not possible to fulfill the core requirements of the request, which include:

-

Quantitative Data Presentation: No data is available to summarize in tables.

-

Detailed Experimental Protocols: No published experiments involving "this compound" could be identified.

-

Signaling Pathway and Workflow Visualization: The mechanism of action and related biological pathways of "this compound" are unknown, making it impossible to create the requested diagrams.

For the intended audience of researchers, scientists, and drug development professionals, providing accurate and verifiable information is paramount. Therefore, in the absence of any data, no technical guide can be produced.

It is recommended to verify the compound name and any alternative identifiers that may be available. Should a correct and publicly documented compound name be provided, a thorough analysis and the creation of the requested technical guide can be pursued.

The Potential of MIPS-21335 in Preventing Myocardial Infarction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myocardial infarction, a leading cause of morbidity and mortality worldwide, is primarily caused by the formation of occlusive thrombi in coronary arteries. Current antiplatelet therapies, while effective, are often associated with a significant risk of bleeding. MIPS-21335, a potent and selective inhibitor of Phosphoinositide 3-Kinase Class II Alpha (PI3KC2α), represents a novel therapeutic approach to prevent myocardial infarction by targeting pathological thrombosis while potentially preserving normal hemostasis. Preclinical studies have demonstrated the antithrombotic efficacy of this compound in both human blood and mouse models, suggesting its potential as a safer and more effective antiplatelet agent. This technical guide provides a comprehensive overview of the core data, experimental protocols, and mechanistic pathways related to this compound.

Core Mechanism of Action: Targeting PI3KC2α

This compound exerts its antithrombotic effect by inhibiting PI3KC2α, a lipid kinase that plays a crucial role in platelet function. Unlike conventional antiplatelet agents that broadly suppress platelet activation, this compound targets a specific mechanism related to the platelet's response to blood flow stress, a key trigger for pathological clot formation.[1] Inhibition of PI3KC2α alters the internal membrane structure of platelets, preventing them from clumping together and adhering to blood vessel walls under conditions of perturbed blood flow.[1] This targeted approach appears to specifically inhibit thrombosis without significantly impacting bleeding time, a common side effect of current antiplatelet drugs.[1]

Signaling Pathway of this compound in Platelets

Caption: this compound inhibits PI3KC2α, preventing pathological platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| PI3KC2α | 7 | [2][3] |

| PI3KC2β | 43 | |

| p110α | 140 | |

| p110β | 386 | |

| p110δ | 742 |

Table 2: Efficacy of this compound in Preclinical Models

| Model | Treatment | Key Findings | Reference |

| Human Blood Samples | This compound | Demonstrated anti-thrombotic effects. | |

| Human Blood | This compound (10 µM) | Impaired platelet-dependent thrombus growth on a collagen surface. | |

| Hypercholesterolemic Mice (ApoE-/-) Blood | This compound (0.1-10 µM) | Reduced thrombosis. | |

| Thrombosis Mouse Model | This compound (1 mg/kg, i.v.) | Delayed and prevented thrombosis. | |

| Mice | This compound | Prevented thrombosis with no impact on bleeding time or blood loss. | |

| Mice | Aspirin | Significantly prolonged bleeding time and increased blood loss. |

Detailed Experimental Protocols

The following sections detail the methodologies used in key experiments to evaluate the efficacy of this compound.

In Vitro Thrombus Formation Assay

This assay assesses the ability of this compound to inhibit thrombus formation under flow conditions.

Objective: To evaluate the effect of this compound on platelet-dependent thrombus growth on a collagen surface in whole blood.

Methodology:

-

Whole blood is collected from human donors or mice.

-

The blood is treated with this compound (e.g., 10 µM for 10 minutes) or a vehicle control.

-

The treated blood is then perfused over a collagen-coated surface at a specific shear rate to mimic arterial blood flow.

-

Thrombus formation is monitored in real-time using microscopy.

-

The size and morphology of the resulting thrombi are quantified and compared between the this compound and control groups.

Experimental Workflow: In Vitro Thrombus Formation Assay

Caption: Workflow for the in vitro thrombus formation assay.

In Vivo Thrombosis Model

This model evaluates the antithrombotic efficacy of this compound in a living organism.

Objective: To determine the in vivo effect of this compound on thrombosis.

Methodology:

-

A thrombosis model is induced in mice (e.g., via ferric chloride-induced arterial injury).

-

Mice are treated with this compound (e.g., 1 mg/kg, intravenous injection) or a vehicle control prior to the injury.

-

The time to vessel occlusion (thrombosis) is measured.

-

Bleeding time is also assessed in a separate cohort of treated animals by tail transection.

-

The time to thrombosis and bleeding time are compared between the this compound and control groups.

Hypercholesterolemic Mouse Model

This model assesses the efficacy of this compound in a disease-relevant context.

Objective: To evaluate the antithrombotic effect of this compound in the context of hypercholesterolemia, a major risk factor for myocardial infarction.

Methodology:

-

Blood is collected from hypercholesterolemic mice (e.g., ApoE-/- mice).

-

An ex vivo whole blood thrombosis assay is performed, where blood is treated with this compound or vehicle.

-

Thrombus volume is measured and compared between treated and untreated blood from hypercholesterolemic mice, as well as from wild-type mice.

Future Directions and Clinical Potential

The preclinical data strongly support the potential of this compound as a novel antiplatelet agent for the prevention of myocardial infarction. Its unique mechanism of action, targeting pathological thrombosis under shear stress without impairing normal hemostasis, addresses a major limitation of current therapies. The next crucial step is the refinement of this compound for potential clinical trials in high-risk patient populations. Further research should also focus on elucidating the detailed molecular interactions of this compound with PI3KC2α and exploring its long-term safety and efficacy in more complex animal models of cardiovascular disease. The development of highly selective PI3K-C2α inhibitors like this compound paves the way for novel therapeutic strategies for diseases related to PI3K-C2α function.

References

The Central Role of PI3K Signaling in Platelet Function: A Technical Guide

Executive Summary

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a pivotal role in the intricate signaling networks governing platelet function. As central regulators of platelet activation, adhesion, aggregation, and procoagulant activity, the PI3K signaling pathway has emerged as a critical area of investigation for understanding thrombosis and hemostasis. Consequently, it represents a promising target for the development of novel antiplatelet therapies. This technical guide provides an in-depth exploration of the role of PI3K signaling in platelet function, offering a comprehensive overview of the signaling pathways, quantitative data on the effects of PI3K modulation, and detailed experimental protocols for studying these processes. The information is tailored for researchers, scientists, and drug development professionals, aiming to facilitate further research and therapeutic innovation in the field of thrombosis and cardiovascular diseases.

Introduction to PI3K Signaling in Platelets

Platelets are anucleated blood cells essential for maintaining vascular integrity.[1] Upon vascular injury, platelets are rapidly recruited to the site of damage, where they adhere, become activated, and aggregate to form a hemostatic plug.[2] This process is tightly regulated by a complex network of intracellular signaling pathways. Among these, the PI3K/Akt signaling pathway is a crucial mediator of platelet activation and thrombus formation.[3][4]

Platelets express all four class I PI3K isoforms (α, β, γ, δ), as well as class II and class III PI3Ks.[5] Each isoform appears to have distinct, non-redundant roles in platelet signaling. The activation of PI3Ks leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn phosphorylates a wide range of substrates to modulate various cellular functions.

This guide will delve into the specific roles of PI3K isoforms in signaling cascades initiated by key platelet receptors, including the collagen receptor Glycoprotein VI (GPVI), the ADP receptor P2Y12, and the integrin αIIbβ3.

PI3K Signaling Pathways in Platelet Activation

The activation of PI3K in platelets is initiated by various agonists binding to their respective surface receptors. This section details the PI3K signaling pathways downstream of three major platelet receptors.

Glycoprotein VI (GPVI)-Mediated Signaling

GPVI is a critical receptor for collagen, a potent platelet agonist exposed upon vascular injury. GPVI signaling is initiated by the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases (SFKs), leading to the recruitment and activation of spleen tyrosine kinase (Syk). Syk then phosphorylates and activates a cascade of downstream molecules, including PI3K. Both PI3Kα and PI3Kβ isoforms are implicated in GPVI-mediated signaling, contributing to the activation of phospholipase Cγ2 (PLCγ2), subsequent calcium mobilization, and ultimately, platelet activation and aggregation.

P2Y12 Receptor-Mediated Signaling

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP), a key platelet agonist released from dense granules upon initial platelet activation. P2Y12 couples to the inhibitory G protein, Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Importantly, the βγ subunits of the activated G protein stimulate PI3K, particularly the PI3Kβ and PI3Kγ isoforms. This activation of PI3K leads to the phosphorylation of Akt, which is crucial for amplifying and sustaining platelet activation and for the stabilization of thrombi.

Integrin αIIbβ3 "Outside-In" Signaling

Integrin αIIbβ3 is the most abundant receptor on the platelet surface and is essential for platelet aggregation through its binding to fibrinogen. Upon initial platelet activation ("inside-out" signaling), αIIbβ3 undergoes a conformational change that increases its affinity for ligands. Subsequent ligand binding and clustering of integrins initiate "outside-in" signaling, which is critical for platelet spreading, clot retraction, and thrombus stability. This outside-in signaling heavily relies on PI3K, with PI3Kβ being a particularly important isoform. The signaling cascade involves the recruitment and activation of SFKs and Syk, leading to the phosphorylation of numerous downstream targets, including the PI3K regulatory subunit and subsequent activation of the PI3K/Akt pathway.

Quantitative Data on PI3K Inhibition in Platelet Function

The development of isoform-selective PI3K inhibitors has provided valuable tools to dissect the specific roles of each isoform and has highlighted their potential as antithrombotic agents. This section summarizes quantitative data on the effects of various PI3K inhibitors on key platelet functions.

Table 1: Effect of PI3K Inhibitors on Platelet Aggregation

| Inhibitor | PI3K Isoform Selectivity | Agonist | Concentration | % Inhibition (approx.) | Reference |

| LY294002 | Pan-Class I | Convulxin (CVX) | 25 µM | Markedly reduced | |

| TGX-221 | PI3Kβ | CVX | 500 nM | Markedly reduced | |

| PIK75 | PI3Kα | CVX | 100 nM | Partially inhibited | |

| AS252424 | PI3Kγ | CVX | 2 µM | Little to no effect | |

| IC87114 | PI3Kδ | CVX | 1 µM | Little to no effect | |

| Idelalisib | PI3Kδ | Collagen-Related Peptide (CRP) | 10 µM | Complete | |

| TGX-221 | PI3Kβ | CRP | 10 µM | Complete | |

| PIK-75 | PI3Kα | CRP | 10 µM | Complete | |

| Buparlisib | Pan-Class I | - | IC50: α=52, β=166, γ=262, δ=116 nM | - |

Table 2: Effect of PI3K Inhibitors on P-selectin Expression and Calcium Mobilization

| Inhibitor | PI3K Isoform Selectivity | Agonist | Endpoint | Effect | Reference |

| TGX-221 | PI3Kβ | Non-physiological shear stress (150 Pa) | P-selectin Expression | Reduced | |

| PIK-75 | PI3Kα | Convulxin | P-selectin Expression | ~40-50% inhibition | |

| TGX-221 | PI3Kβ | Convulxin | P-selectin Expression | ~40-50% inhibition | |

| PIK-75 | PI3Kα | Convulxin | Ca²⁺ Mobilization | ~50% reduction | |

| TGX-221 | PI3Kβ | Convulxin | Ca²⁺ Mobilization | ~50% reduction | |

| Idelalisib | PI3Kδ | CRP | Ca²⁺ Mobilization | Blocked |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PI3K signaling in platelet function.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Protocol:

-

Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation with Inhibitor: Pre-incubate the PRP with the desired concentration of a PI3K inhibitor or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

-

Aggregation Measurement: Place the PRP sample in an aggregometer cuvette with a stir bar. Set the baseline with PPP (100% transmission) and the PRP sample (0% transmission).

-

Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, thrombin, or convulxin) to the PRP and record the change in light transmission over time.

-

Data Analysis: Analyze the resulting aggregation curve to determine the maximum aggregation percentage and the slope of the aggregation curve.

Flow Cytometry for P-selectin Expression and Fibrinogen Binding

This protocol outlines the use of flow cytometry to measure two key markers of platelet activation: surface P-selectin expression (a marker of α-granule secretion) and the binding of fluorescently labeled fibrinogen to activated integrin αIIbβ3.

Protocol:

-

Blood/Platelet Preparation: Use either diluted whole blood or washed platelets.

-

Incubation with Inhibitor: Pre-incubate the platelet sample with the PI3K inhibitor or vehicle control.

-

Staining: Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41 or CD61), a fluorescently labeled antibody against P-selectin (CD62P), and/or fluorescently labeled fibrinogen.

-

Activation: Add the platelet agonist and incubate for a specified time at room temperature.

-

Fixation: Stop the reaction by adding a fixative (e.g., 1% paraformaldehyde).

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on the platelet-specific marker.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) or the percentage of positive cells for P-selectin and/or fibrinogen binding.

Western Blotting for Akt Phosphorylation

This protocol describes the detection of Akt phosphorylation, a direct downstream indicator of PI3K activity, using Western blotting.

Protocol:

-

Platelet Preparation and Lysis: Prepare washed platelets and pre-incubate with a PI3K inhibitor or vehicle.

-

Stimulation: Stimulate the platelets with an agonist for a specified time.

-

Lysis: Immediately stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473 or Thr308).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to confirm equal protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Conclusion and Future Directions

The PI3K signaling pathway is undeniably a cornerstone of platelet biology, playing a critical role in the multifaceted processes of hemostasis and thrombosis. The differential roles of PI3K isoforms in response to various physiological agonists underscore the complexity of platelet signaling and offer opportunities for targeted therapeutic intervention. The development of isoform-selective PI3K inhibitors has not only advanced our fundamental understanding of platelet function but also holds significant promise for the creation of safer and more effective antithrombotic drugs with a reduced risk of bleeding complications.

Future research should continue to focus on elucidating the precise molecular mechanisms by which individual PI3K isoforms are regulated and how they contribute to the intricate crosstalk between different signaling pathways in platelets. Further investigation into the downstream effectors of PI3K beyond Akt is also warranted. Ultimately, a deeper understanding of the nuanced roles of PI3K signaling in platelets will pave the way for the development of novel therapeutic strategies to combat thrombotic diseases, a leading cause of morbidity and mortality worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies of fibrinogen binding to platelets by flow cytometry: an improved method for studies of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of PI3K/Akt signaling pathway in non-physiological shear stress-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

MIPS-21335: In Vitro Experimental Protocols for Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIPS-21335 is a potent inhibitor of phosphoinositide 3-kinase C2α (PI3KC2α), a lipid kinase involved in crucial cellular processes.[1] This document provides detailed application notes and protocols for the in vitro characterization of this compound, focusing on its inhibitory activity, its effects on platelet function, and its potential as an antithrombotic agent. The provided methodologies for key experiments, data presentation in structured tables, and signaling pathway diagrams are intended to guide researchers in the preclinical assessment of this compound.

Data Presentation

Inhibitory Activity of this compound

This compound exhibits potent and selective inhibition of PI3KC2α. Its inhibitory activity against various phosphoinositide 3-kinase (PI3K) isoforms is summarized in the table below.

| Target | IC50 (nM) |

| PI3KC2α | 7 |

| PI3KC2β | 43 |

| p110α | 140 |

| p110β | 386 |

| p110δ | 742 |

Data sourced from MedchemExpress.[1]

Experimental Protocols